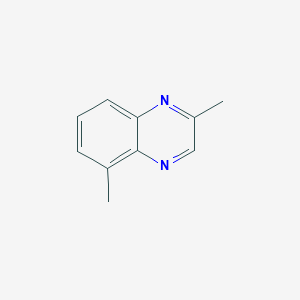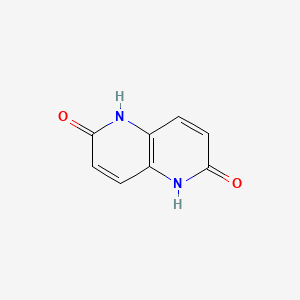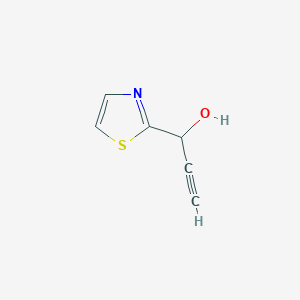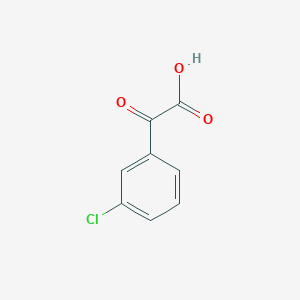
2-(3-Chlorophenyl)-2-oxoacetic acid
Overview
Description
2-(3-Chlorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H5ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an oxo group at the second position
Mechanism of Action
Target of Action
It’s structurally similar to tolfenamic acid , a nonsteroidal anti-inflammatory agent (NSAID), which primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
If we consider its structural similarity to tolfenamic acid, it might also inhibit the biosynthesis of prostaglandins by blocking the cox-1 and cox-2 pathways . This inhibition results in reduced inflammation and pain .
Biochemical Pathways
Based on its potential similarity to tolfenamic acid, it might affect the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it could reduce the production of prostaglandins, leading to downstream effects such as reduced inflammation and pain .
Result of Action
If it acts similarly to tolfenamic acid, it might result in reduced inflammation and pain at the molecular and cellular levels due to decreased prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with glyoxylic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis can be optimized for industrial production to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylacetic acid: Similar structure but lacks the oxo group.
2-Chlorophenylacetic acid: Chlorine atom is at the second position instead of the third.
Phenylacetic acid: Lacks both the chlorine and oxo groups.
Uniqueness
2-(3-Chlorophenyl)-2-oxoacetic acid is unique due to the presence of both the chlorine atom and the oxo group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHZHGQGROJXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309286 | |
| Record name | 3-Chlorophenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26767-07-7 | |
| Record name | 3-Chlorophenylglyoxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorophenylglyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
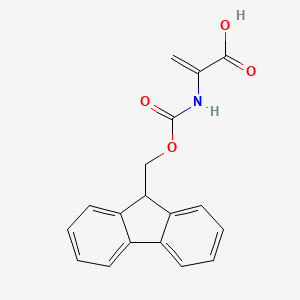
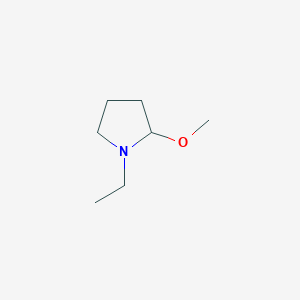
![1H-Pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3326555.png)

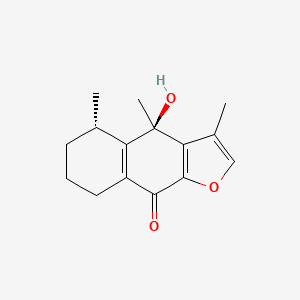
![L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)](/img/structure/B3326577.png)
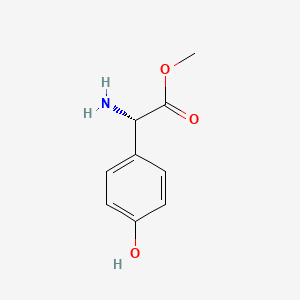
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)
![oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate](/img/structure/B3326613.png)
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)
